molecular formula C22H14N2O B14576115 2-(4-Phenylbuta-1,3-dien-1-YL)naphtho[1,2-D][1,3]oxazole-5-carbonitrile CAS No. 61575-64-2

2-(4-Phenylbuta-1,3-dien-1-YL)naphtho[1,2-D][1,3]oxazole-5-carbonitrile

Cat. No.: B14576115
CAS No.: 61575-64-2
M. Wt: 322.4 g/mol
InChI Key: NVALQLRNYCHENH-UHFFFAOYSA-N
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Description

2-(4-Phenylbuta-1,3-dien-1-YL)naphtho[1,2-D][1,3]oxazole-5-carbonitrile is a complex organic compound that features a naphtho[1,2-D][1,3]oxazole core with a phenylbuta-1,3-dien-1-yl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Phenylbuta-1,3-dien-1-YL)naphtho[1,2-D][1,3]oxazole-5-carbonitrile typically involves a multi-step process. One common approach is the Heck reaction, which involves the coupling of olefins with β-bromostyrenes in the presence of a palladium catalyst . This method allows for the formation of 1,4-conjugated dienes with good yield and selectivity.

Another method involves the Suzuki-Miyaura reaction, which couples vinyl boric acid with vinyl bromides . This reaction is catalyzed by transition metals such as nickel, copper, or palladium and provides an alternative route to the desired product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The Heck and Suzuki-Miyaura reactions are well-suited for large-scale production due to their high yields and selectivity. Additionally, the use of immobilized catalysts and continuous flow reactors can enhance the efficiency and scalability of these processes.

Chemical Reactions Analysis

Types of Reactions

2-(4-Phenylbuta-1,3-dien-1-YL)naphtho[1,2-D][1,3]oxazole-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, such as dihydro derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can lead to a variety of substituted naphtho[1,2-D][1,3]oxazole derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Phenylbuta-1,3-dien-1-YL)naphtho[1,2-D][1,3]oxazole-5-carbonitrile is unique due to its combination of a naphtho[1,2-D][1,3]oxazole core with a phenylbuta-1,3-dien-1-yl substituent. This unique structure imparts distinct optical and electronic properties, making it valuable for various applications in materials science and medicinal chemistry.

Properties

CAS No.

61575-64-2

Molecular Formula

C22H14N2O

Molecular Weight

322.4 g/mol

IUPAC Name

2-(4-phenylbuta-1,3-dienyl)benzo[e][1,3]benzoxazole-5-carbonitrile

InChI

InChI=1S/C22H14N2O/c23-15-17-14-20-22(19-12-6-5-11-18(17)19)24-21(25-20)13-7-4-10-16-8-2-1-3-9-16/h1-14H

InChI Key

NVALQLRNYCHENH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC=CC2=NC3=C(O2)C=C(C4=CC=CC=C43)C#N

Origin of Product

United States

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